2-Chloro-5-iodothiophene CAS number and properties
2-Chloro-5-iodothiophene CAS number and properties
An In-Depth Technical Guide to 2-Chloro-5-iodothiophene: Synthesis, Properties, and Applications
Introduction
2-Chloro-5-iodothiophene is a di-halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry, agrochemicals, and materials science. As a functionalized thiophene, it serves as a versatile and valuable building block in organic synthesis. The thiophene ring is a well-established bioisostere for phenyl groups, often incorporated into molecular designs to modulate physicochemical properties and enhance biological activity.[1] The differential reactivity of the chloro and iodo substituents on the thiophene core allows for selective, stepwise functionalization, making it a powerful intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its properties, a detailed protocol for its synthesis, insights into its reactivity, and a discussion of its applications, grounded in established chemical principles.
Compound Identification and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational for its effective use in research and development. 2-Chloro-5-iodothiophene is identified by the CAS number 28712-49-4.[2][3][4][5] Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 28712-49-4 | [2][3][4] |
| Molecular Formula | C₄H₂ClIS | [2][3] |
| Molecular Weight | 244.47 g/mol | [2] |
| Boiling Point | 210.7 °C | [2] |
| Synonym | Thiophene, 2-chloro-5-iodo- | [3] |
Synthesis of 2-Chloro-5-iodothiophene: An Electrophilic Approach
The synthesis of 2-Chloro-5-iodothiophene is most effectively achieved through the regioselective electrophilic iodination of 2-chlorothiophene. The chlorine atom, while deactivating the ring towards electrophilic substitution due to its inductive effect, is an ortho-, para- director. In the case of the thiophene ring, this directs the incoming electrophile to the C5 position.
Causality of Experimental Design
The choice of an iodinating agent is critical. While molecular iodine (I₂) itself is a weak electrophile, its reactivity can be enhanced. Classic methods employ iodine in the presence of an oxidizing agent like mercuric oxide (HgO), which generates a more potent electrophilic iodine species.[6] A more modern and often preferred approach for laboratory-scale synthesis is the use of N-Iodosuccinimide (NIS). NIS is a mild, easy-to-handle, solid source of electrophilic iodine (I⁺) that often provides high yields and cleaner reactions under acidic conditions. The acid catalyst protonates the succinimide nitrogen, further polarizing the N-I bond and enhancing the electrophilicity of the iodine.
Visualizing the Synthetic Pathway
Caption: Synthetic scheme for 2-Chloro-5-iodothiophene via electrophilic iodination.
Step-by-Step Experimental Protocol
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Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chlorothiophene (10.0 g, 84.3 mmol).
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Solvent Addition: Add glacial acetic acid (100 mL) as the solvent. Stir the mixture until the 2-chlorothiophene is fully dissolved.
-
Reagent Addition: In one portion, add N-Iodosuccinimide (NIS) (19.0 g, 84.3 mmol).
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Reaction Initiation: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (1 mL) as a catalyst.
-
Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Pour the reaction mixture into a separatory funnel containing 200 mL of water and 100 mL of diethyl ether.
-
Extraction and Washing: Separate the layers. Wash the organic layer sequentially with 100 mL of a saturated sodium thiosulfate solution (to quench any remaining iodine), 100 mL of a saturated sodium bicarbonate solution, and finally 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield 2-Chloro-5-iodothiophene as a clear liquid.
Reactivity and Strategic Applications
The primary utility of 2-Chloro-5-iodothiophene lies in the differential reactivity of its two carbon-halogen bonds. The C-I bond is significantly weaker and more polarizable than the C-Cl bond. This makes the iodine atom an excellent leaving group in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Heck reactions. This allows for the selective introduction of a new carbon-carbon or carbon-heteroatom bond at the C5 position while leaving the more robust C-Cl bond at the C2 position intact for potential subsequent transformations. This sequential functionalization is a cornerstone of modern synthetic strategy.
This molecule is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][7][8] For instance, the thiophene scaffold is present in antithrombotic agents and fungicides, where precise substitution patterns are critical for biological efficacy.[7][9]
Representative Application: Suzuki Cross-Coupling
The Suzuki coupling is a powerful method for forming C-C bonds. Using 2-Chloro-5-iodothiophene, one can selectively couple an aryl or vinyl boronic acid at the 5-position.
Visualizing the Suzuki Coupling Workflow
Caption: General workflow for a Suzuki cross-coupling reaction.
Step-by-Step Suzuki Coupling Protocol
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Reagent Assembly: To an oven-dried Schlenk flask, add 2-Chloro-5-iodothiophene (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), a suitable phosphine ligand (e.g., SPhos, 0.04 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask, and alternate between vacuum and backfilling with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously overnight.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent and purify the residue by flash column chromatography on silica gel to obtain the 2-chloro-5-arylthiophene product.
Safety and Handling
As with all halogenated organic compounds, 2-Chloro-5-iodothiophene must be handled with appropriate care in a well-ventilated chemical fume hood.[10] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11]
| Hazard Type | Description | GHS Statements |
| Acute Toxicity | Harmful if swallowed. | H302[12] |
| Skin Irritation | Causes skin irritation. | H315[10][12] |
| Eye Irritation | Causes serious eye irritation/damage. | H318/H319[10][12] |
| Respiratory Irritation | May cause respiratory irritation. | H335[10][12] |
First Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of soap and water.[10]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]
-
If swallowed: Clean mouth with water and seek medical attention.[10]
Store containers tightly closed in a dry, cool, and well-ventilated place.[10]
Conclusion
2-Chloro-5-iodothiophene is a strategically important synthetic intermediate whose value is derived from the distinct chemical reactivity of its two halogen substituents. This property enables chemists to perform selective, high-yielding cross-coupling reactions, providing a reliable pathway to complex thiophene-containing molecules for pharmaceutical and agrochemical applications. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its safe and effective utilization in the laboratory.
References
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2-Chloro-5-Iodothiophene | CAS 28712-49-4. (n.d.). Chemical-Suppliers.com. Retrieved January 2, 2026, from [Link]
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2-Chloro-5-iodothiophene-3-carbonitrile. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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2-Iodothiophene. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]
- CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid. (2013). Google Patents.
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Thiophene, 2-chloromethyl. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]
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2-Iodothiophene - Hazard Summary. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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Batsyts, K., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100791. Retrieved January 2, 2026, from [Link]
- CN103497172A - Synthetic method of 2-chlorothiophene. (2014). Google Patents.
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